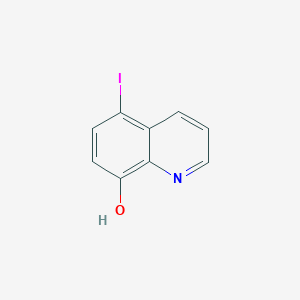

5-iodoquinolin-8-ol

Descripción general

Descripción

5-iodoquinolin-8-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of 8-quinolinol, where an iodine atom is substituted at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodoquinolin-8-ol typically involves the iodination of 8-quinolinol. One common method includes the reaction of 8-quinolinol with sodium iodide and sodium hypochlorite in methanol. The reaction is carried out at room temperature for 30 minutes, followed by cooling to -30°C for another 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Synthetic Preparation and Halogenation

The synthesis of 5-iodoquinolin-8-ol typically involves halogenation of 8-hydroxyquinoline precursors. Key methods include:

-

Iodination via Electrophilic Substitution :

Direct iodination of 8-hydroxyquinoline using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in methanol yields this compound. This reaction proceeds at room temperature with subsequent cooling to stabilize the product . -

Copper-Mediated Coupling :

In a multi-step synthesis, 5-iodo-8-hydroxyquinoline is prepared by iodinating 8-hydroxyquinoline followed by protecting group strategies (e.g., PMB protection) and copper(I)-mediated coupling with sulfinate salts to install functional groups .

Cross-Coupling Reactions

The iodine substituent at the 5-position enables participation in transition-metal-catalyzed cross-couplings:

-

Palladium-Catalyzed Carbonylation :

this compound reacts with carbon monoxide and amines under Pd(OAc)₂ catalysis to form carboxamide derivatives. For example, reaction with tert-butylamine in DMF at 50°C under CO pressure (70 bar) yields amides with ~51% efficiency .Table 1: Representative Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling :

While not explicitly documented for this compound, analogous 8-hydroxyquinoline derivatives undergo Suzuki reactions with boronic acids, suggesting potential applicability .

Nucleophilic Substitution

The hydroxyl group at the 8-position participates in nucleophilic substitutions:

-

Sulfonation and Sulfonamide Formation :

Treatment with sulfonyl chlorides or sulfonating agents yields sulfonate esters or sulfonamides. For instance, chlorosulfonylation of 8-fluoroquinoline intermediates followed by amine quenching produces sulfonamide derivatives . -

Betti Reaction :

Reacting 5-chloro-8-quinolinol with aldehydes and amines via a three-component Betti reaction forms aminomethyl derivatives. Example:

Metal Chelation and Coordination Chemistry

The 8-hydroxy group and nitrogen atom form a bidentate ligand for metal ions, influencing reactivity:

-

Magnesium Chelation :

X-ray crystallography reveals that this compound derivatives chelate magnesium in enzyme active sites (e.g., catechol O-methyltransferase), mimicking catechol-based inhibitors . -

Copper/Iron-Mediated Oxidation :

Thioether derivatives of this compound are oxidized to sulfones using mCPBA (meta-chloroperbenzoic acid), minimizing undesirable N-oxide formation .

Directed C−H Functionalization

The iodine atom acts as a directing group for regioselective functionalization:

-

Nickel/Copper-Catalyzed Iodination :

Sequential iodination of sulfonamides using Ni(II) and Co(II) catalysts enables ortho-iodination on aromatic rings. The 5-iodo group in 8-aminoquinoline directs subsequent iodination at the C7 position via chelation-assisted mechanisms .Example Reaction Pathway :

Key Reaction Insights

-

Steric and Electronic Effects : Small substituents at the 7-position improve metabolic stability without compromising potency .

-

Regioselectivity : The 5-iodo group directs further functionalization to specific positions (e.g., C7) .

-

Catalytic Versatility : Pd, Cu, and Ni catalysts enable diverse transformations, including cross-couplings and C−H activations .

Aplicaciones Científicas De Investigación

5-iodoquinolin-8-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.

Biology: The compound is studied for its antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications, including the treatment of fungal and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 5-iodoquinolin-8-ol involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts the metal ion homeostasis in cells, leading to various biological effects. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic processes .

Comparación Con Compuestos Similares

5-Chloro-7-iodo-8-quinolinol: Known for its antibacterial and antifungal properties.

8-Hydroxyquinoline: A parent compound with broad applications in chemistry and medicine.

Uniqueness of 5-iodoquinolin-8-ol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions makes it particularly valuable in various research and industrial applications .

Actividad Biológica

5-Iodoquinolin-8-ol is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its antimicrobial, antitumor, and metal-chelating properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. Its chemical formula is CHINO. This unique structure contributes to its biological activity, particularly through mechanisms involving metal ion chelation and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve the chelation of essential metal ions, disrupting microbial metabolism and growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's effectiveness varies among different strains, highlighting its potential for development into a broad-spectrum antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor activity . Studies suggest that it may interfere with DNA replication in cancer cells, leading to apoptosis. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Antitumor Activity of this compound Derivatives

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 0.59 | Induces apoptosis | |

| A2780 (Ovarian Cancer) | 1.52 | NQO1-dependent antiproliferative effect | |

| MDA-MB-231 (Breast Cancer) | 0.75 | Mitochondrial dysfunction |

The antitumor effects are attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function, which are critical pathways in cancer cell survival.

Metal Chelation Properties

One of the unique features of this compound is its metal-chelating ability , which plays a crucial role in its biological activity. The compound can form stable complexes with metal ions such as iron and copper, potentially enhancing its antimicrobial and antitumor efficacy.

Table 3: Metal Chelation Properties

| Metal Ion | Stability Constant (log K) | Effect on Biological Activity |

|---|---|---|

| Fe(II) | 7.2 | Enhances antimicrobial activity |

| Cu(II) | 6.5 | Increases cytotoxicity in tumor cells |

These properties suggest that the compound could be further explored for therapeutic applications where metal ion interactions are relevant.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked decrease in tumor cell viability, supporting its use as a lead compound for developing new anticancer therapies.

Propiedades

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?

A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.

Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?

A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.

Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?

A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.